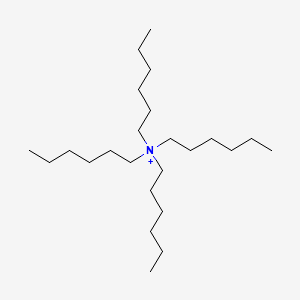

Tetrahexylammonium

説明

Tetrahexylammonium is a quaternary ammonium salt . It is mainly used as an electrolyte . The linear formula of Tetrahexylammonium is [CH3(CH2)5]4N .

Molecular Structure Analysis

The molecular formula of Tetrahexylammonium is CHN . The average mass is 354.676 Da and the monoisotopic mass is 354.409424 Da .Physical And Chemical Properties Analysis

Tetrahexylammonium bromide is a solid substance with an off-white appearance and is odorless . It has a melting point range of 98 - 100 °C .科学的研究の応用

Oxidation Reagent

Tetrahexylammonium has been identified as an effective compound in the synthesis and characterization of new oxidation reagents. For example, Tetrahexylammonium chlorochromate (THACC) shows advantages in terms of the amount of oxidant required, short reaction times, and high yields, making it suitable for oxidizing primary and secondary alcohols to corresponding carbonyl compounds (Koohestani et al., 2008).

Gas Chromatography

In the field of gas chromatography, tetrahexylammonium and its salts demonstrate significant utility. Their use as high-temperature polar stationary phases for packed and open-tubular column gas chromatography has been evaluated, showing strong, selective dipole interactions and high column efficiencies (Dhanesar et al., 1985).

Interaction Studies in Aqueous Solutions

Research on the interaction of tetrahexylammonium salts with hydrophilic substances like formamide and carbamide in aqueous solutions provides insights into the solvation and interaction mechanisms of these compounds. This includes studies on their enthalpies of solution and electrolyte-amide interactions (Batov, 2009).

Ion-Selective Electrodes

Tetrahexylammonium has applications in the development of ion-selective electrodes. These electrodes exhibit a near-Nernstian response to ions like hexylammonium, making them valuable in analytical chemistry (Katsu et al., 1997).

Photoreceptor Research

In biological research, tetrahexylammonium compounds have been used to probe the structure of cation channels in rod and cone photoreceptors. This research contributes to a deeper understanding of the biophysical properties of these channels (Stotz & Haynes, 1996).

Wastewater Treatment

Tetrahexylammonium-based ionic liquids have shown promising results in treating wastewater. They are effective in reducing concentrations of pollutants like phenols and thiols to below detection limits, thus aiding in environmental protection (Sabri et al., 2018).

Extraction and Purification Technologies

The use of tetrahexylammonium in extraction and purification processes, such as the extraction of gold and platinum, demonstrates its versatility in various industrial applications (Boudesocque et al., 2019).

Clathrate Hydrate Crystal-Growth Inhibitors

Tetrahexylammonium compounds like tetraisohexylammonium bromide have been studied for their role as powerful clathrate hydrate crystal-growth inhibitors. These compounds are crucial in controlling the formation of hydrates in various industrial processes (Kelland & Thompson, 2012).

Food Dye Extraction

Its application extends to the food industry, where it is used in the extraction and determination of synthetic food dyes, showcasing its utility in ensuring food safety and quality (Smirnova et al., 2020).

Catalysis

Tetrahexylammonium salts are used in various catalytic processes, such as the synthesis of aminopyrazolo[3,4-d]-pyrimidines and the oxyfunctionalization of organic compounds. Their effectiveness in these reactions highlights their importance in chemical synthesis (Bamoharram, 2010).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tetrahexylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIFFPXSSXFQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16436-29-6 (benzoate), 2138-24-1 (iodide), 32503-34-7 (sulfate (1:1)), 4328-13-6 (bromide), 4656-81-9 (perchlorate), 5922-92-9 (chloride) | |

| Record name | Tetrahexylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90863368 | |

| Record name | N,N,N-Trihexylhexan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20256-54-6 | |

| Record name | Tetrahexylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

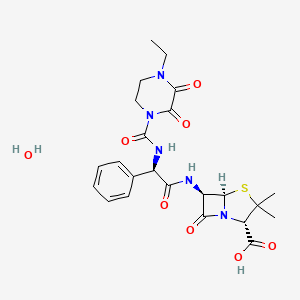

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1222287.png)

![[3-Amino-4-(methoxymethyl)-6-methyl-2-thieno[2,3-b]pyridinyl]-(4-phenyl-1-piperazinyl)methanone](/img/structure/B1222290.png)

![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1222291.png)

![2-[[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]thio]-N-(5-methyl-2-thiazolyl)acetamide](/img/structure/B1222292.png)

![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)

![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)

![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)

![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)

![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)